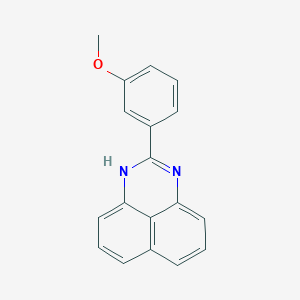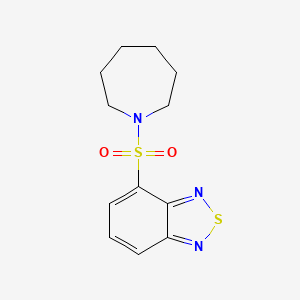
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde (DMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPD is a pyrrole-based aldehyde that is known for its ability to act as a fluorescent probe and a reactive intermediate in various chemical reactions. In
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids and proteins. The formation of this Schiff base results in a change in the fluorescence properties of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde in lab experiments is its ability to act as a fluorescent probe. This allows researchers to detect and quantify various biological molecules with high sensitivity and specificity. However, 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde. One potential direction is the development of new synthetic methods for 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde that are more efficient and environmentally friendly. Another direction is the exploration of the potential therapeutic applications of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde and its potential toxicity.
Synthesemethoden
The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3,4-dihydroxypyrrole in the presence of a suitable oxidizing agent. The reaction yields 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde as a yellowish-orange crystalline solid with a melting point of 141-143°C. The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is relatively simple and can be carried out in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has a wide range of scientific research applications due to its unique properties. One of the most significant applications of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is as a fluorescent probe. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde can be used to detect and quantify various biological molecules, such as amino acids, peptides, and proteins. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is also used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-11(2)14(8-17)15(9-18)12(16)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLAVIKBDNCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)



